molecular formula C6H11NO4 B1428749 (2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid CAS No. 1085528-20-6

(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid

Cat. No. B1428749
M. Wt: 161.16 g/mol
InChI Key: LMUVIOBZBRHXMY-SCSAIBSYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable propanoic acid derivative with a methoxycarbonyl(methyl)amino group. The exact method would depend on the specific reagents and conditions used .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. The amino group could participate in reactions such as amide bond formation, while the carboxylic acid could be involved in esterification or other acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxylic acid and amino group would likely make it soluble in polar solvents .

Scientific Research Applications

Synthetic Chemistry Applications

Several studies have explored the synthetic applications of compounds similar to "(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid". For example, the synthesis of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate demonstrates the compound's utility in creating complex heterocyclic structures, potentially useful in the development of novel pharmaceuticals (Ukrainets et al., 2014). Similarly, the enantioselective synthesis of neuroexcitant analogs showcases the role of such compounds in synthesizing enantiomerically pure substances, essential for drug development (Pajouhesh et al., 2000).

Pharmacological Research

In pharmacological research, compounds structurally related to "(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid" have been synthesized and evaluated for their potential therapeutic activities. For instance, novel conjugates of amino acids with nifedipine were synthesized and shown to exhibit significant antioxidant, anti-inflammatory, and antiulcer activities, suggesting a promising approach for developing new therapeutic agents (Subudhi & Sahoo, 2011).

Material Science and Nanotechnology

The use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes illustrates the application of similar compounds in material science and nanotechnology. These surfactants were converted into enzymatically activated surfactants to create homogeneous aqueous nanotube dispersions on-demand, highlighting an innovative method for manipulating nanomaterials (Cousins et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and biological activity. Standard safety precautions should be taken when handling it, such as avoiding inhalation or skin contact .

Future Directions

Future research on this compound could explore its potential applications, for example in medicinal chemistry or materials science. Its synthesis could also be optimized to improve yield or reduce costs .

properties

IUPAC Name

(2R)-2-[methoxycarbonyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(5(8)9)7(2)6(10)11-3/h4H,1-3H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUVIOBZBRHXMY-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)N(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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